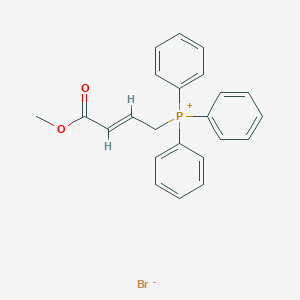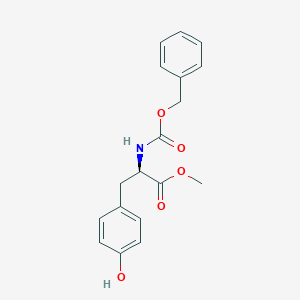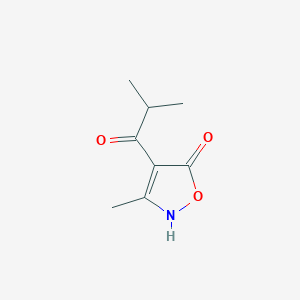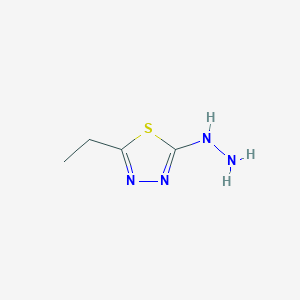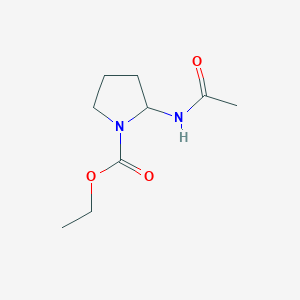
Ethyl 2-acetamidopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetamidopyrrolidine-1-carboxylate, commonly known as EAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EAPC is a cyclic amino acid derivative that possesses a unique structure, making it an attractive target for drug design and synthesis. In
Wissenschaftliche Forschungsanwendungen
EAPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. EAPC has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and cognition.
Wirkmechanismus
The mechanism of action of EAPC is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium levels and the modulation of ion channels. EAPC has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity and downstream signaling pathways.
Biochemische Und Physiologische Effekte
EAPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, EAPC has been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of neuroinflammation. EAPC has also been found to have analgesic effects, potentially through its modulation of the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EAPC is its unique structure, which makes it an attractive target for drug design and synthesis. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes. However, one limitation of EAPC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on EAPC. One area of interest is the development of EAPC-based drug delivery systems, which could be used to target specific tissues or organs. Additionally, further research is needed to fully understand the mechanism of action of EAPC and its downstream signaling pathways. Finally, there is potential for EAPC to be used as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, EAPC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on EAPC could lead to the development of new therapeutic agents for a variety of diseases.
Synthesemethoden
EAPC can be synthesized using a variety of methods, including the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and acetyl chloride. Another method involves the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and ethyl chloroformate. These methods have been optimized to yield high purity EAPC in good yields.
Eigenschaften
CAS-Nummer |
121537-91-5 |
|---|---|
Produktname |
Ethyl 2-acetamidopyrrolidine-1-carboxylate |
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 2-acetamidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-9(13)11-6-4-5-8(11)10-7(2)12/h8H,3-6H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
AIPNQBXCZUJKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCCC1NC(=O)C |
Kanonische SMILES |
CCOC(=O)N1CCCC1NC(=O)C |
Synonyme |
1-Pyrrolidinecarboxylicacid,2-(acetylamino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



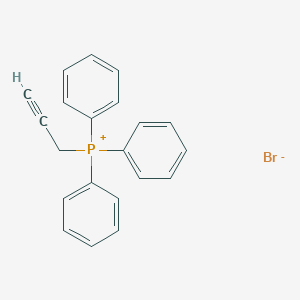
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
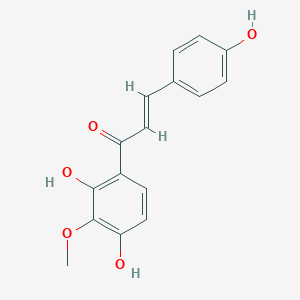
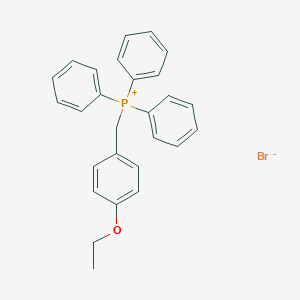
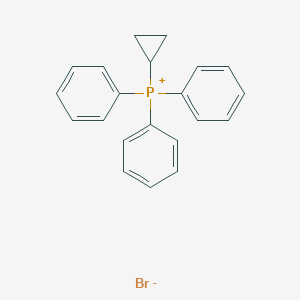

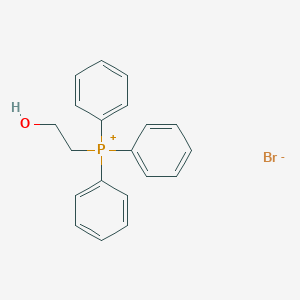
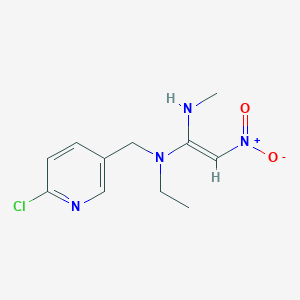
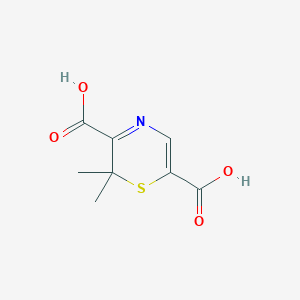
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
